molecular formula C6H13NO B1633665 n,3-dimethylbutanamide

n,3-dimethylbutanamide

Cat. No.: B1633665
M. Wt: 115.17 g/mol
InChI Key: GFWZPTGIVKRQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3-Dimethylbutanamide (CAS: 21458-36-6) is a branched amide with the molecular formula C₆H₁₃NO and an average molecular mass of 115.176 g/mol . Its structure features a butanamide backbone substituted with a methyl group at the nitrogen (N-methyl) and another methyl group at the third carbon (C3). This compound is primarily used in organic synthesis and pharmaceutical intermediates due to its stability and versatility in reactions .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

N,3-dimethylbutanamide

InChI

InChI=1S/C6H13NO/c1-5(2)4-6(8)7-3/h5H,4H2,1-3H3,(H,7,8)

InChI Key

GFWZPTGIVKRQNM-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC

Canonical SMILES

CC(C)CC(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

N,N,3-Trimethylbutanamide (CAS: 5370-28-5)
  • Structure : Differs by an additional methyl group on the nitrogen (N,N-dimethyl).
  • Properties : Increased steric hindrance and electron-donating effects from the N,N-dimethyl groups reduce nucleophilic reactivity compared to N,3-dimethylbutanamide. This makes it less reactive in acyl transfer reactions .
N-Cyclohexyl-3,3-dimethylbutanamide (CAS: 7473-22-5)
  • Structure : Features a bulky cyclohexyl group on the nitrogen.
  • Impact : The cyclohexyl substituent enhances hydrophobicity, making this compound more lipophilic. Such derivatives are explored in drug design for improved membrane permeability .

Substituent Variations on the Butanamide Chain

2-Amino-2,3-dimethylbutanamide (C₆H₁₄N₂O)
  • Structure: Contains an amino group at C2 and methyl groups at C2 and C3.
  • Synthesis: Produced via hydrolysis of 2-amino-2,3-dimethylbutanonitrile with sulfuric acid .
  • Applications: A racemic mixture (L- and R-enantiomers) is used as an intermediate in synthesizing imidazolinone herbicides. Its crystal structure reveals intermolecular N–H···O hydrogen bonds, enhancing thermal stability .
(R)-N-((S)-1-Aminopropan-2-yl)-2,4-dihydroxy-3,3-dimethylbutanamide Hydrochloride
  • Structure : Includes hydroxyl groups at C2 and C4, and a 3,3-dimethyl motif.
  • Relevance : Part of the antimalarial drug MMV693183. The hydroxyl groups enable hydrogen bonding, critical for binding biological targets .

Functionalized Derivatives

3,3-Dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide (CAS: 510736-60-4)
  • Structure : Aryl sulfonyl group at the para position of the phenyl ring.
  • Properties : The sulfonyl group enhances electrophilicity, making it suitable for protease inhibition studies. This structural motif is seen in antiviral agents like nirmatrelvir .
(R)-2-Amino-N,3-dimethylbutanamide Hydrochloride (CAS: 202825-94-3)
  • Structure: Amino group at C2 and methyl groups at N and C3, in hydrochloride salt form.
  • Applications : Improved solubility in polar solvents due to the ionic nature. Used in peptide mimetics and kinase inhibitors .

Comparative Data Table

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₆H₁₃NO N-methyl, C3-methyl Intermediate in drug synthesis
N,N,3-Trimethylbutanamide C₇H₁₅NO N,N-dimethyl, C3-methyl Reduced reactivity in acyl transfer
2-Amino-2,3-dimethylbutanamide C₆H₁₄N₂O C2-amino, C2/C3-methyl Herbicide intermediate
3,3-Dimethyl-N-(4-sulfonylphenyl) C₁₅H₂₂N₂O₃S C3,3-dimethyl, aryl sulfonyl Protease inhibitor scaffold
(R)-2-Amino-N,3-dimethylbutanamide HCl C₆H₁₅ClN₂O C2-amino, N/C3-methyl (HCl salt) Peptide mimetics

Key Findings

  • Steric and Electronic Effects : Methyl groups at C3 and N enhance steric hindrance and electron donation, reducing reactivity in nucleophilic acyl substitution reactions .
  • Biological Relevance : Derivatives with hydroxyl or sulfonyl groups (e.g., MMV693183, nirmatrelvir) demonstrate the importance of hydrogen bonding and electrophilic motifs in drug design .
  • Crystallographic Insights: Hydrogen bonding networks in 2-amino-2,3-dimethylbutanamide contribute to its stability, critical for agricultural applications .

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